N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
Description
N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoxaline core substituted with a carbamoylmethyl group and a 4-bromophenyl acetamide moiety.
Properties
IUPAC Name |
2-[4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O3/c1-16-6-10-18(11-7-16)27-23(31)14-21-25(33)30(22-5-3-2-4-20(22)29-21)15-24(32)28-19-12-8-17(26)9-13-19/h2-13,21,29H,14-15H2,1H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDKXBZNMVANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxalinone Core: The synthesis begins with the formation of the tetrahydroquinoxalinone core through a cyclization reaction involving an appropriate diamine and a diketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the tetrahydroquinoxalinone intermediate.
Attachment of the Methylphenyl Carbamoyl Group: The methylphenyl carbamoyl group is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives related to this compound exhibit promising antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For example, derivatives with similar structural motifs have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. It has been investigated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Compounds with similar structures have shown significant cytotoxic effects, indicating that N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide may possess similar properties .
Case Study: Anticancer Activity
A study focusing on a series of tetrahydroquinoxaline derivatives revealed that certain modifications significantly enhanced their anticancer activity against various cell lines. The results indicated that the presence of bromine and methyl groups could be pivotal in increasing potency against cancer cells .
Case Study: Antimicrobial Efficacy
In another research effort aimed at synthesizing related compounds, derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results highlighted several compounds that exhibited strong activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with five analogs (Table 1), focusing on structural modifications, synthetic methodologies, and biological implications.
Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamide Derivatives
Structural Variations and Implications
- In contrast, the 3-nitrophenyl group () introduces electron-withdrawing properties, which may alter electronic interactions with biological targets . The carbamoylmethyl side chain in the target compound differs from the triazole () and morpholinyl-triazolo () moieties, suggesting divergent binding modes. Triazole-containing analogs are associated with enhanced metabolic stability due to their resistance to enzymatic degradation .
- The 2-oxo group in the target compound and analogs (e.g., –4) is critical for hydrogen bonding with biological targets, such as protease active sites .
Biological Activity
N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and has the following structural formula:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a study where a related compound showed increased levels of cleaved caspases in treated cells .
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound inhibited cell proliferation significantly compared to controls .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound:
- Bacterial Inhibition : It has been shown to possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Anticancer | High | Induces apoptosis | |
| Antimicrobial | Moderate | Inhibits bacterial growth |
Case Studies
- Anticancer Efficacy in MCF-7 Cells :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
